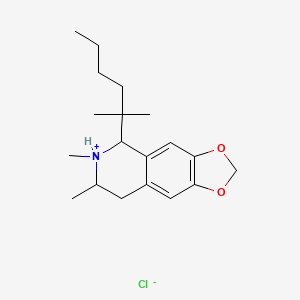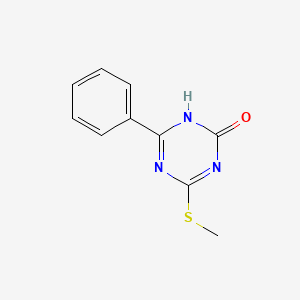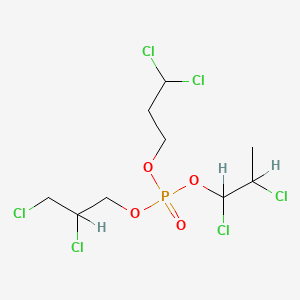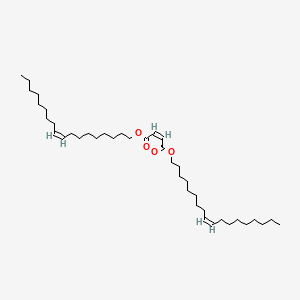
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C5H8BrNO It is known for its unique structure, which includes a bromoallyl group and a trifluoromethyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- typically involves the reaction of acetamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and efficiency of the process. The use of automated systems for purification and quality control ensures that the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, such as the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
科学的研究の応用
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2-chloroallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-iodoallyl)-2,2,2-trifluoro-
- Acetamide, N-(2-fluoroallyl)-2,2,2-trifluoro-
Uniqueness
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The trifluoromethyl group also contributes to its unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
CAS番号 |
102585-35-3 |
|---|---|
分子式 |
C5H5BrF3NO |
分子量 |
232.00 g/mol |
IUPAC名 |
N-(2-bromoprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5BrF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
InChIキー |
YDIHAWZEBRMEBT-UHFFFAOYSA-N |
正規SMILES |
C=C(CNC(=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)








![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)


